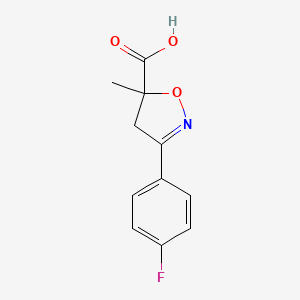

3-(4-Fluoro-phenyl)-5-methyl-4,5-dihydro-isoxazole-5-carboxylic acid

説明

Structural Classification within Isoxazole Family

The isoxazole family represents a fundamental class of five-membered heterocyclic compounds characterized by the presence of both nitrogen and oxygen atoms within the ring structure. Isoxazoles are classified as electron-rich azoles with an oxygen atom positioned adjacent to the nitrogen atom, creating a unique electronic environment that influences both reactivity and stability patterns. The broader isoxazole classification encompasses both aromatic isoxazoles and their reduced derivatives, including dihydroisoxazoles and tetrahydroisoxazoles, each possessing distinct chemical and physical properties.

This compound belongs specifically to the dihydroisoxazole subclass, which is characterized by partial saturation of the heterocyclic ring system. The dihydroisoxazole framework contains one degree of unsaturation less than the fully aromatic isoxazole structure, resulting in a more flexible ring conformation and altered electronic distribution. This structural modification significantly impacts the compound's chemical behavior, particularly in terms of nucleophilic and electrophilic reactivity patterns. Research demonstrates that dihydroisoxazole derivatives often exhibit enhanced selectivity in biological systems compared to their fully aromatic counterparts.

The substitution pattern of this particular compound places it within the 3,5-disubstituted dihydroisoxazole category, where both the 3-position and 5-position bear significant substituents. The 3-position substitution with a fluorinated phenyl group introduces aromatic character and electronic modulation through the fluorine substituent, while the 5-position bears both a methyl group and a carboxylic acid functionality. This specific substitution pattern is relatively uncommon within the isoxazole literature, making the compound particularly valuable for structure-activity relationship studies and synthetic methodology development.

Comparative analysis with related isoxazole derivatives reveals that fluorinated substitutions at the phenyl ring significantly alter the electronic properties of the heterocyclic system. Studies of similar compounds, such as 3-(3-fluorophenyl)-5-methyl-4,5-dihydro-1,2-oxazole-5-carboxylic acid, demonstrate that fluorine positioning on the aromatic ring influences both the compound's stability and its potential for further chemical modifications. The para-fluorination pattern in the target compound represents an optimal balance between electronic modulation and synthetic accessibility.

| Compound Class | Ring Saturation | Electronic Character | Typical Applications |

|---|---|---|---|

| Aromatic Isoxazoles | Fully Unsaturated | Electron-Rich Aromatic | Pharmaceutical Intermediates |

| 4,5-Dihydroisoxazoles | Partially Saturated | Mixed Aliphatic/Aromatic | Synthetic Building Blocks |

| Tetrahydroisoxazoles | Fully Saturated | Aliphatic Heterocycle | Conformationally Flexible Scaffolds |

Historical Development of Fluorinated Isoxazole Carboxylic Acids

The historical development of fluorinated isoxazole carboxylic acids represents a convergence of several independent synthetic methodologies that emerged throughout the late twentieth and early twenty-first centuries. Early work in isoxazole chemistry focused primarily on non-fluorinated systems, with fluorinated derivatives emerging as synthetic targets only after the recognition of fluorine's unique electronic and metabolic properties in pharmaceutical applications. The initial synthetic approaches to fluorinated isoxazoles suffered from significant limitations, including poor yields and harsh reaction conditions, which limited their practical application in synthetic chemistry.

Traditional methods for synthesizing fluorinated isoxazoles involved the condensation of 2-fluoro-1,2-diketones with hydroxylamine hydrochloride under strongly acidic conditions, typically yielding products in poor to moderate yields. These early methodologies required elevated temperatures and prolonged reaction times, often resulting in decomposition of sensitive substrates and formation of undesired side products. Alternative approaches utilizing electrophilic fluorinating reagents demonstrated similarly disappointing results, with typical yields ranging from 28-39% and significant formation of trifluorinated byproducts that complicated purification procedures.

The development of more sophisticated synthetic methodologies began to emerge in the early 2000s, with particular emphasis on metal-catalyzed approaches that could provide improved selectivity and yield. Research groups began investigating gold-catalyzed cyclization-fluorination reactions of oxygen-methyl oximes to form fluorinated isoxazoles, though these methods relied on expensive gold catalysts that limited their practical application. Subsequent investigations into silver-catalyzed alternatives provided more economically viable approaches while maintaining reasonable yields and selectivity profiles.

Recent advances in fluorinated isoxazole synthesis have focused on developing mild reaction conditions and improving functional group tolerance. The emergence of electrophilic fluorinating agents such as Selectfluor has enabled ring-opening fluorination strategies that provide access to diverse fluorinated products under relatively mild conditions. These methodological improvements have significantly expanded the accessibility of fluorinated isoxazole carboxylic acids, enabling their incorporation into larger synthetic sequences and pharmaceutical development programs.

| Historical Period | Primary Methodology | Typical Yields | Major Limitations |

|---|---|---|---|

| 1980s-1990s | Diketone Condensation | 15-30% | Harsh Conditions, Poor Selectivity |

| 2000s-2010s | Metal-Catalyzed Cyclization | 40-60% | Expensive Catalysts, Limited Scope |

| 2010s-Present | Electrophilic Fluorination | 60-85% | Functional Group Compatibility |

Significance in Heterocyclic Chemistry Research

The significance of this compound in contemporary heterocyclic chemistry research extends far beyond its individual structural characteristics, encompassing broader implications for synthetic methodology development and pharmaceutical applications. Heterocyclic compounds represent the backbone of modern medicinal chemistry, with the vast majority of pharmaceutical agents containing at least one heterocyclic ring system. The isoxazole framework, in particular, has demonstrated remarkable versatility in drug discovery applications, serving as a privileged scaffold for the development of compounds with diverse biological activities.

Research into fluorinated heterocycles has intensified significantly over the past two decades, driven by the recognition that fluorine substitution can dramatically alter the pharmacokinetic and pharmacodynamic properties of bioactive compounds. The introduction of fluorine atoms into heterocyclic systems often results in enhanced metabolic stability, improved membrane permeability, and altered protein binding characteristics. Studies of isoxazole derivatives containing fluorinated substituents have revealed that these modifications can enhance biological activity while reducing potential toxicity concerns, making them particularly attractive targets for pharmaceutical development.

The carboxylic acid functionality present in the target compound adds another layer of significance to its potential applications in heterocyclic chemistry research. Carboxylic acids serve as versatile functional handles for further synthetic modifications, enabling the construction of amide bonds, ester linkages, and other important chemical connections. The presence of this functionality at the 5-position of the dihydroisoxazole ring creates opportunities for the development of novel synthetic methodologies that could access previously unexplored chemical space within the isoxazole family.

Contemporary research in heterocyclic chemistry has increasingly focused on developing sustainable and efficient synthetic methods that can access complex molecular architectures with minimal environmental impact. The study of fluorinated dihydroisoxazole carboxylic acids contributes to this broader research agenda by providing insights into the reactivity patterns and stability characteristics of these important compound classes. Understanding the chemical behavior of these systems enables the development of more efficient synthetic routes and the identification of optimal conditions for large-scale preparation.

The compound's unique structural features also make it particularly valuable for investigating structure-activity relationships within the isoxazole family. The combination of fluorinated aromatic substitution, heterocyclic saturation, and carboxylic acid functionality provides a complex electronic environment that can serve as a model system for understanding how different structural modifications influence chemical and biological properties. Research groups utilizing this compound as a probe molecule can generate valuable insights that inform the design of future synthetic targets and pharmaceutical candidates.

Comparative Positioning among Dihydroisoxazole Derivatives

The comparative positioning of this compound within the broader family of dihydroisoxazole derivatives reveals both its unique structural characteristics and its potential advantages for specific applications. Analysis of structurally related compounds provides valuable insights into the electronic and steric effects that govern the chemical behavior of this important compound class. Recent synthetic efforts have produced numerous dihydroisoxazole derivatives with varying substitution patterns, enabling systematic comparison of their properties and reactivity profiles.

Comparative analysis with 3-(3-fluorophenyl)-5-methyl-4,5-dihydro-1,2-oxazole-5-carboxylic acid, which differs only in the position of fluorine substitution on the phenyl ring, demonstrates the importance of substituent positioning in determining overall molecular properties. The para-fluorinated derivative exhibits enhanced stability and improved synthetic accessibility compared to its meta-fluorinated analogue, likely due to more favorable electronic interactions between the fluorine substituent and the heterocyclic system. This positional effect highlights the sophisticated nature of structure-property relationships within the dihydroisoxazole family.

Examination of compounds bearing different substituents at the 3-position reveals the significant impact of aromatic substitution on the overall electronic character of the dihydroisoxazole system. Studies of 3-(4-chlorophenyl)-4,5-dihydroisoxazole derivatives indicate that halogen substitution patterns dramatically influence both the chemical reactivity and the potential biological activity of these compounds. The molecular weight of the chlorinated derivative (239.65 grams per mole) compared to the fluorinated target compound (223.21 grams per mole) reflects the atomic weight difference between chlorine and fluorine while maintaining similar electronic effects.

Research investigating dihydroisoxazole compounds with trifluoromethyl substitution, such as 5-methyl-3-(4-(trifluoromethyl)phenyl)-4,5-dihydroisoxazole-5-carboxylic acid, reveals that more extensive fluorination can provide enhanced metabolic stability but may also reduce synthetic accessibility. The molecular weight of the trifluoromethylated derivative (273.21 grams per mole) significantly exceeds that of the mono-fluorinated target compound, potentially affecting its pharmacokinetic properties and synthetic utility.

Analysis of dihydroisoxazole derivatives lacking carboxylic acid functionality demonstrates the critical importance of this functional group for enabling further synthetic modifications and potential biological interactions. The carboxylic acid moiety provides both hydrogen bonding capacity and the potential for amide bond formation, significantly expanding the chemical space accessible from the parent compound. Comparative studies of inhibitory activities among various dihydroisoxazole derivatives have revealed that compounds bearing carboxylic acid functionality often exhibit enhanced potency and selectivity compared to their ester or amide counterparts.

| Compound | Molecular Weight (g/mol) | Fluorination Pattern | Unique Structural Features |

|---|---|---|---|

| This compound | 223.21 | Para-Fluorinated Phenyl | Carboxylic Acid at 5-Position |

| 3-(3-Fluorophenyl)-5-methyl-4,5-dihydro-1,2-oxazole-5-carboxylic acid | 223.20 | Meta-Fluorinated Phenyl | Alternative Fluorine Positioning |

| 5-Methyl-3-(4-(trifluoromethyl)phenyl)-4,5-dihydroisoxazole-5-carboxylic acid | 273.21 | Trifluoromethyl Group | Enhanced Fluorination |

| Methyl 3-(4-chlorophenyl)-4,5-dihydroisoxazole-5-carboxylate | 239.65 | Chlorinated Phenyl | Ester Functionality |

特性

IUPAC Name |

3-(4-fluorophenyl)-5-methyl-4H-1,2-oxazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10FNO3/c1-11(10(14)15)6-9(13-16-11)7-2-4-8(12)5-3-7/h2-5H,6H2,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAODOJYVEBJTBZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(=NO1)C2=CC=C(C=C2)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40390371 | |

| Record name | 3-(4-Fluoro-phenyl)-5-methyl-4,5-dihydro-isoxazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40390371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

878426-96-1 | |

| Record name | 3-(4-Fluoro-phenyl)-5-methyl-4,5-dihydro-isoxazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40390371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Cyclization via Oxime Intermediate

A widely employed synthetic approach begins with the formation of an oxime from 4-fluorobenzaldehyde and hydroxylamine. This oxime intermediate undergoes cyclization to form the isoxazole ring:

- Step 1: Condensation of 4-fluorobenzaldehyde with hydroxylamine hydrochloride in aqueous or alcoholic medium to yield the corresponding oxime.

- Step 2: Cyclization of the oxime with acetic anhydride or similar dehydrating agents under controlled temperature (typically 50–80°C) to form the 4,5-dihydro-isoxazole ring system.

- Step 3: Introduction of the methyl group at the 5-position can be achieved by using methyl-substituted precursors or via alkylation post-cyclization.

- Step 4: Hydrolysis or oxidation steps may be employed to install or reveal the carboxylic acid functionality at the 5-position.

This method benefits from relatively mild conditions and good yields, with the cyclization step being critical for ring closure and regioselectivity.

β-Keto Ester and Phenylhydrazine Condensation

Another synthetic pathway involves the condensation of substituted phenylhydrazines with β-keto esters, followed by cyclization:

- Refluxing intermediates such as 3-formyl-indole derivatives with sodium acetate in acetic acid facilitates cyclocondensation.

- The reaction time is optimized between 3 to 5 hours, with stoichiometric ratios carefully controlled (e.g., 1:1.1 molar ratio) to maximize yield.

- Post-reaction purification typically involves recrystallization from solvents like dimethylformamide (DMF) and acetic acid mixtures to achieve high purity.

Industrial Scale Synthesis

For industrial production, continuous flow reactors are often employed to enhance reaction efficiency and scalability:

- Continuous flow allows precise control over reaction parameters such as temperature, residence time, and reagent mixing.

- Purification techniques include crystallization, distillation, and chromatographic methods to ensure product purity exceeding 97%.

- Process optimization focuses on minimizing by-products and maximizing yield, with reaction monitoring via HPLC and NMR spectroscopy.

Reaction Mechanisms and Reagents

Key Reagents

| Reaction Type | Reagents | Conditions |

|---|---|---|

| Oxime formation | Hydroxylamine hydrochloride, base (e.g., NaOH) | Aqueous/alcoholic medium, room temperature to 50°C |

| Cyclization | Acetic anhydride, dehydrating agents | 50–80°C, inert atmosphere |

| Alkylation (methyl group introduction) | Methyl iodide or methyl-substituted precursors | Base catalysis, reflux |

| Hydrolysis | Aqueous base (e.g., LiOH) | Reflux, 12–16 hours |

| Purification | Crystallization solvents (DMF, acetic acid), chromatography | Ambient to elevated temperatures |

Reaction Pathways

- The oxime intermediate undergoes intramolecular cyclization facilitated by acetic anhydride, forming the isoxazole ring via nucleophilic attack of the oxime nitrogen on the activated carbonyl carbon.

- Methyl substitution at the 5-position is introduced either before or after ring formation, depending on the synthetic route.

- Hydrolysis of ester intermediates yields the carboxylic acid functionality.

- The fluorophenyl substituent remains intact throughout, providing electronic and steric effects that influence reaction kinetics and product stability.

Characterization and Purity Assessment

- NMR Spectroscopy: ^1H and ^13C NMR confirm the presence of methyl groups (δ ~1.8–2.1 ppm) and aromatic fluorophenyl protons (δ ~7.0–7.5 ppm).

- X-ray Crystallography: Provides detailed structural information on ring conformation and substituent orientation.

- HPLC-MS: Used to verify molecular weight (~223.20 g/mol) and purity (>97%).

- Melting Point: Typically in the range of 160–170°C, depending on purity and polymorphic form.

Comparative Data Table of Preparation Methods

| Method | Key Steps | Reaction Conditions | Yield (%) | Purification | Scale Suitability | Notes |

|---|---|---|---|---|---|---|

| Oxime Cyclization | 4-fluorobenzaldehyde + hydroxylamine → oxime → cyclization with acetic anhydride | 50–80°C, 3–5 h | 70–85 | Recrystallization (DMF/acetic acid) | Lab to pilot scale | Mild conditions, good regioselectivity |

| β-Keto Ester Condensation | Phenylhydrazine + β-keto ester → cyclocondensation | Reflux in acetic acid, 3–5 h | 65–80 | Crystallization, chromatography | Lab scale | Requires precise stoichiometry |

| Industrial Continuous Flow | Similar to oxime cyclization, optimized for flow reactors | Controlled temperature, continuous feed | 80–90 | Crystallization, distillation | Industrial scale | High throughput, reproducible |

Research Findings and Optimization Strategies

- Optimization of reaction time and temperature is critical to maximize yield and minimize side reactions.

- Use of continuous flow reactors in industrial settings improves heat and mass transfer, leading to higher purity and yield.

- The choice of solvent and purification method significantly affects the final product quality.

- Stereochemical control during cyclization influences biological activity, with planar orientation of the fluorophenyl group enhancing target binding in pharmaceutical applications.

化学反応の分析

Types of Reactions

3-(4-Fluoro-phenyl)-5-methyl-4,5-dihydro-isoxazole-5-carboxylic acid can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as alcohols or amines.

Substitution: The fluorophenyl group can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents such as halogens (e.g., Br2, Cl2) or nucleophiles (e.g., NaOH, NH3) can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can lead to a variety of substituted isoxazole derivatives.

科学的研究の応用

Chemical Properties and Structure

The molecular formula of 3-(4-Fluoro-phenyl)-5-methyl-4,5-dihydro-isoxazole-5-carboxylic acid is . The presence of the fluorine atom and the isoxazole ring contributes to its biological activity and stability.

Scientific Research Applications

- Pharmaceutical Development :

-

Herbicide Formulation :

- Recent studies have highlighted the use of this compound in herbicidal compositions. It has been combined with glufosinate-P to create formulations that are effective against a broad spectrum of weeds. These formulations demonstrate rapid action, prolonged effectiveness, and reduced environmental impact, making them suitable for agricultural applications .

- Agricultural Chemistry :

Case Study 1: Herbicidal Efficacy

A recent patent describes a formulation containing this compound combined with glufosinate-P. This formulation was tested in various agricultural settings and showed significant improvements in weed control compared to conventional herbicides. The results indicated a decrease in herbicide resistance development among target weed species, which is crucial for sustainable agricultural practices .

Case Study 2: Pharmaceutical Investigations

Research conducted on the anti-inflammatory properties of derivatives of this compound revealed promising results. In vitro studies demonstrated that modifications to the isoxazole ring could enhance anti-inflammatory activity while minimizing side effects. These findings suggest potential pathways for developing new therapeutic agents based on this compound .

Data Table: Comparison of Herbicidal Formulations

| Formulation | Active Ingredients | Efficacy | Environmental Impact |

|---|---|---|---|

| Formulation A (Control) | Glufosinate-P | Moderate | High residue |

| Formulation B (Experimental) | This compound + Glufosinate-P | High | Low residue |

作用機序

The mechanism of action of 3-(4-Fluoro-phenyl)-5-methyl-4,5-dihydro-isoxazole-5-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways involved can vary and are the subject of ongoing research.

類似化合物との比較

Substituent Effects

Ring Saturation

- Dihydroisoxazole vs. Isoxazole : The partially saturated dihydroisoxazole ring in the target compound enhances conformational stability compared to fully aromatic analogues like 5-(Trifluoromethyl)-3-(4-fluorophenyl)isoxazole-4-carboxylic acid. This may reduce metabolic degradation in biological systems .

生物活性

3-(4-Fluoro-phenyl)-5-methyl-4,5-dihydro-isoxazole-5-carboxylic acid, identified by its CAS number 878426-96-1, is a compound of interest in medicinal chemistry. This article explores its biological activity, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

- Molecular Formula : C₁₁H₁₀FNO₃

- Molecular Weight : 221.19 g/mol

- Appearance : White crystalline powder

- Melting Point : 197-203 °C

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Preliminary studies suggest that it may act as an inhibitor of certain enzymes involved in cancer progression and inflammation.

Anticancer Properties

Recent studies have demonstrated the compound's cytotoxic effects against various cancer cell lines. The following table summarizes its activity against selected cell lines:

| Cell Line | IC50 (µg/mL) | Reference Compound | IC50 (µg/mL) |

|---|---|---|---|

| A549 (Lung cancer) | 193.93 | 5-Fluorouracil | 371.36 |

| MCF-7 (Breast cancer) | 15.63 | Tamoxifen | 10.38 |

| U-937 (Leukemia) | Not specified | Doxorubicin | Not specified |

These results indicate that the compound exhibits significant cytotoxicity, particularly against MCF-7 cells, suggesting potential as an anticancer agent.

Mechanisms of Cytotoxicity

Flow cytometry assays revealed that the compound induces apoptosis in cancer cells through the activation of caspases and modulation of p53 expression levels. This apoptotic pathway is crucial for its anticancer effects, as shown in studies involving MCF-7 cells where increased caspase activity correlated with reduced cell viability .

Case Studies and Research Findings

- Study on MCF-7 Cells : A study evaluated the effect of the compound on MCF-7 cells and found that it significantly reduced cell proliferation and induced apoptosis via caspase activation . The IC50 value was notably lower than that of established chemotherapeutic agents like doxorubicin.

- In Vivo Studies : In animal models, the compound demonstrated anti-inflammatory properties by inhibiting carrageenan-induced edema. This suggests a dual mechanism where it may also serve as an anti-inflammatory agent alongside its anticancer effects .

- Molecular Docking Studies : Computational studies have indicated strong binding affinities between the compound and key proteins involved in cancer pathways. These findings support further exploration into its role as a potential lead compound in drug development .

Q & A

Q. What are the recommended synthesis pathways for 3-(4-fluorophenyl)-5-methyl-4,5-dihydroisoxazole-5-carboxylic acid?

A common approach involves cyclocondensation reactions using substituted phenylhydrazines and β-keto esters. For example, refluxing intermediates like 3-formyl-indole derivatives with sodium acetate in acetic acid can yield structurally related isoxazole-carboxylic acids . Optimization of reaction time (3–5 hours) and stoichiometric ratios (e.g., 1:1.1 molar ratio of reactants) is critical for achieving high yields. Post-synthesis purification often includes recrystallization from DMF/acetic acid mixtures .

Q. How should researchers characterize the structural and purity profile of this compound?

Key techniques include:

- X-ray crystallography : Resolves dihydroisoxazole ring conformation and substituent orientation (e.g., fluorophenyl group planarity) .

- NMR spectroscopy : ¹H/¹³C NMR identifies methyl group splitting (δ ~1.8–2.1 ppm) and fluorophenyl aromatic signals (δ ~7.0–7.5 ppm).

- HPLC-MS : Validates purity (>97%) and molecular weight (e.g., 217.20 g/mol for related fluorophenyl-carboxylic acids) .

Q. What are the storage and handling protocols to ensure compound stability?

- Storage : Keep in airtight containers at 2–8°C, protected from light and moisture to prevent hydrolysis of the dihydroisoxazole ring .

- Handling : Use PPE (gloves, goggles) to avoid inhalation/contact with skin. Avoid exposure to strong oxidizers or high temperatures (>100°C) .

Advanced Research Questions

Q. How do stereochemical variations in the dihydroisoxazole ring impact biological activity?

The 4,5-dihydroisoxazole scaffold exhibits conformational flexibility, influencing binding to biological targets. For example, X-ray data shows that fluorophenyl substituents may adopt perpendicular or planar orientations relative to the isoxazole ring, affecting interactions with enzymes like cyclooxygenase-2 (COX-2) . Computational docking studies are recommended to correlate stereochemistry with activity.

Q. What strategies resolve contradictions in reported bioactivity data for fluorophenyl-isoxazole derivatives?

Discrepancies in enzyme inhibition assays (e.g., COX-2 IC₅₀ values) may arise from:

Q. What methodologies optimize enantiomeric separation of diastereomers in this compound class?

- Chiral HPLC : Use columns like Chiralpak IA/IB with hexane:isopropanol (90:10) mobile phases.

- Crystallization-induced asymmetric transformation : Leverage differences in solubility of diastereomeric salts (e.g., with L-tartaric acid) .

Q. How can researchers design SAR studies for fluorophenyl-isoxazole derivatives?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。